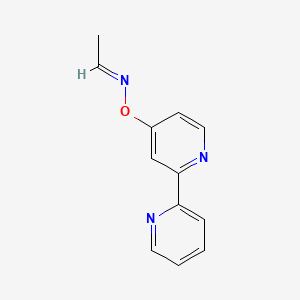
(R)-4-Acetylmorpholine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Acetylmorpholine-3-carboxylicacid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of the acetyl group and the carboxylic acid group further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Acetylmorpholine-3-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring.
Acetylation: The morpholine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Carboxylation: The acetylated morpholine is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of ®-4-Acetylmorpholine-3-carboxylicacid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-4-Acetylmorpholine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Acetylmorpholine-3-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.
Medicine
In medicine, ®-4-Acetylmorpholine-3-carboxylicacid has potential applications as a precursor for the synthesis of pharmaceutical agents. Its chiral nature makes it valuable for the development of enantiomerically pure drugs.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ®-4-Acetylmorpholine-3-carboxylicacid involves its interaction with specific molecular targets such as enzymes and receptors. The acetyl and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The morpholine ring structure also contributes to its overall activity by providing a stable scaffold for interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Acetylmorpholine-3-carboxylicacid: The enantiomer of ®-4-Acetylmorpholine-3-carboxylicacid with similar chemical properties but different biological activities.
4-Acetylmorpholine: Lacks the carboxylic acid group, resulting in different reactivity and applications.
Morpholine-3-carboxylicacid: Lacks the acetyl group, leading to different chemical behavior and uses.
Uniqueness
®-4-Acetylmorpholine-3-carboxylicacid is unique due to its combination of the acetyl group, carboxylic acid group, and morpholine ring. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(3R)-4-acetylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
RAWHLVROQDNZFY-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=O)N1CCOC[C@@H]1C(=O)O |
Canonical SMILES |
CC(=O)N1CCOCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


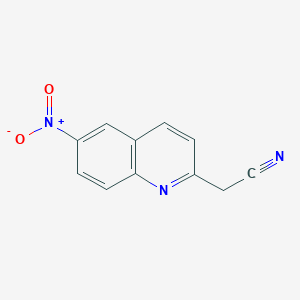
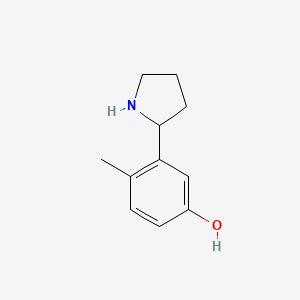

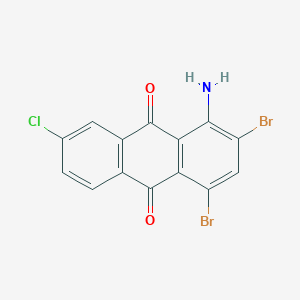
![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
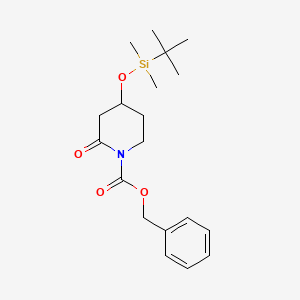


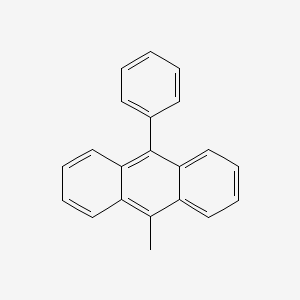
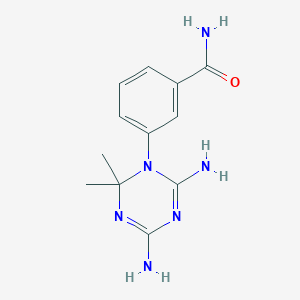
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)
